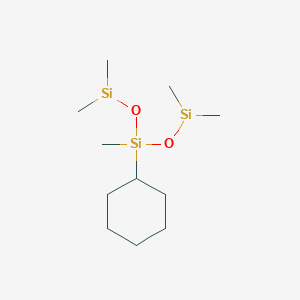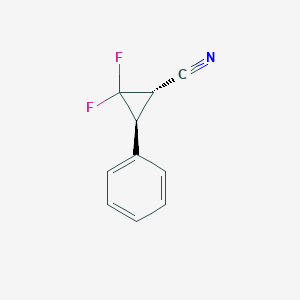
CID 70349174
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane is a chemical compound belonging to the class of organosilicon compounds. It is characterized by a trisiloxane backbone with cyclohexyl and methyl substituents. This compound is known for its unique properties, including hydrophobicity and thermal stability, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane typically involves the hydrosilylation reaction of cyclohexene with 1,1,3,5,5-pentamethyltrisiloxane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane is scaled up by optimizing the reaction conditions, such as using higher concentrations of reactants and catalysts. The process involves continuous monitoring and control of temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted trisiloxanes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane involves its interaction with various molecular targets. In hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates. The platinum catalyst plays a crucial role in activating the silicon-hydrogen bond, enabling the reaction to proceed efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the cyclohexyl group.
1,3,5-Trivinyl-1,1,3,5,5-pentamethyltrisiloxane: Contains vinyl groups instead of the cyclohexyl group.
Uniqueness
3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane is unique due to the presence of the cyclohexyl group, which imparts additional hydrophobicity and steric bulk. This makes it particularly useful in applications where enhanced stability and hydrophobicity are desired.
Propriétés
Formule moléculaire |
C11H26O2Si3 |
|---|---|
Poids moléculaire |
274.58 g/mol |
InChI |
InChI=1S/C11H26O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h11H,6-10H2,1-5H3 |
Clé InChI |
NCSFOTYLGMMZOT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)O[Si](C)(C1CCCCC1)O[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)

![Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-](/img/structure/B12601633.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide](/img/structure/B12601642.png)
![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)


![[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12601666.png)
![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)

![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)
